molecular formula C11H16Cl2N4 B1414245 3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 2173092-88-9

3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No. B1414245
CAS RN: 2173092-88-9
M. Wt: 275.17 g/mol
InChI Key: HPIFWKHBQSQBFA-UHFFFAOYSA-N
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Description

The compound “3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known for their significant biological activities .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives can be analyzed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . These reactions involve a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can be analyzed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives could involve the development of new synthetic methods , the exploration of their biological activities , and the investigation of their physical and chemical properties .

properties

IUPAC Name

3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10;;/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIFWKHBQSQBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CC=NC3=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
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3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
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3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride
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Reactant of Route 6
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